![molecular formula C10H16ClN3O B1439894 2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride CAS No. 1220035-41-5](/img/structure/B1439894.png)
2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride
Overview
Description
2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride, also known as AMPA, is an analogue of the neurotransmitter glutamate, which is a major excitatory neurotransmitter in the central nervous system. AMPA is an agonist of the AMPA receptor, which is a ligand-gated cation channel that is activated by glutamate. AMPA is used as a research tool to study the function of AMPA receptors and to investigate the physiological effects of glutamate.
Scientific Research Applications
Chromatography and Mass Spectrometry
This compound is utilized in chromatography and mass spectrometry as a standard or reference material. It helps in calibrating equipment, ensuring accuracy and precision in analytical methods. The compound’s stability under various conditions makes it suitable for use in these critical applications .
Anti-Fibrosis Activity
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anti-fibrotic activities. These studies are particularly focused on treating diseases like liver fibrosis, where the inhibition of collagen formation is crucial. The compound has shown potential in inhibiting the expression of collagen and hydroxyproline in cell culture mediums .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. It’s used to create libraries of compounds that can be screened for various pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Chemical Biology
In chemical biology, this compound is used to construct novel heterocyclic compound libraries. These libraries are essential for discovering new drugs and understanding the biological mechanisms of action. The pyrimidine moiety, in particular, is a privileged structure in medicinal chemistry, and this compound aids in the exploration of its diverse biological activities .
Pharmacophore Development
As a pharmacophore, the compound contributes to the development of molecules with significant biological and therapeutic value. It acts as a core structure upon which other pharmacologically active moieties can be attached, leading to the creation of new medicinal agents .
Controlled Environment and Cleanroom Solutions
In environments where contamination control is critical, such as cleanrooms, this compound is used in the development of safety protocols and solutions. Its well-defined chemical properties allow for the creation of standards that ensure the integrity of controlled environments .
properties
IUPAC Name |
2-amino-2-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-5-3-4-6-12-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLWJMBBYMTQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=CC=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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